2-Hydroxymethyl-15-crown-5
CAS No.: 75507-25-4
Cat. No.: VC1995554
Molecular Formula: C11H22O6
Molecular Weight: 250.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75507-25-4 |
|---|---|
| Molecular Formula | C11H22O6 |
| Molecular Weight | 250.29 g/mol |
| IUPAC Name | 1,4,7,10,13-pentaoxacyclopentadec-2-ylmethanol |
| Standard InChI | InChI=1S/C11H22O6/c12-9-11-10-16-6-5-14-2-1-13-3-4-15-7-8-17-11/h11-12H,1-10H2 |
| Standard InChI Key | YHIQMMGCRYKJLB-UHFFFAOYSA-N |
| SMILES | C1COCCOCC(OCCOCCO1)CO |
| Canonical SMILES | C1COCCOCC(OCCOCCO1)CO |
Introduction
Chemical Properties and Structure
Basic Information
2-Hydroxymethyl-15-crown-5, also known as 1,4,7,10,13-pentaoxacyclopentadecane-2-methanol, is a derivative of the 15-crown-5 ether with a hydroxymethyl group attached to the carbon at position 2 . This modification enhances its reactivity and allows for further functionalization. The compound has the following properties:
| Property | Value |
|---|---|
| CAS Number | 75507-25-4 |
| Molecular Formula | C₁₁H₂₂O₆ |
| Molecular Weight | 250.29 g/mol |
| Physical Form | Clear colorless to almost colorless liquid |
| Boiling Point | 135°C (1.5 mmHg) |
| Density | 1.175 g/mL at 25°C |
| Refractive Index | 1.479 |
| Flash Point | >110°C (230°F) |
| Water Solubility | 58 g/L at 25°C |
Structural Characteristics
The structure of 2-Hydroxymethyl-15-crown-5 consists of a 15-membered ring with five oxygen atoms (ether groups) spaced throughout the ring. The hydroxymethyl group (-CH₂OH) attached to the carbon at position 2 provides an additional functional site that distinguishes it from the parent 15-crown-5 compound . The IUPAC name for this compound is 1,4,7,10,13-pentaoxacyclopentadec-2-ylmethanol, and its canonical SMILES notation is C1COCCOCC(OCCOCCO1)CO .
Synthesis Methods
Laboratory Preparation
2-Hydroxymethyl-15-crown-5 can be synthesized through several methods. One common approach involves the reaction of tetraethylene glycol with formaldehyde in the presence of a base, such as sodium hydroxide. The reaction typically proceeds at temperatures around 75°C for several hours. Another synthetic route involves the preparation of (benzyloxy)methyl crown ethers followed by debenzylation. This method has been reported to yield 2-hydroxymethyl-15-crown-5 with high purity .
Industrial Production
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as distillation and crystallization are commonly employed in industrial settings. The compound is typically stored under inert gas (nitrogen or argon) at 2-8°C to prevent degradation .
Applications
Ion Selective Membranes
2-Hydroxymethyl-15-crown-5 is effectively used in creating ion-selective membranes for sensors, particularly for detecting metal ions in environmental samples. These membranes enhance both accuracy and sensitivity in analytical applications . The compound's ability to selectively bind certain metal ions makes it particularly valuable for environmental monitoring and analytical chemistry.
Extraction Processes
The compound serves as a ligand in liquid-liquid extraction processes, particularly for separating alkali and alkaline earth metals. This application is essential in analytical chemistry and various industrial processes where selective separation of metal ions is required . The crown ether's structure creates a cavity that can encapsulate specific metal ions, facilitating their extraction from complex mixtures.
Drug Delivery Systems
2-Hydroxymethyl-15-crown-5 can be incorporated into drug delivery systems to improve the solubility and bioavailability of poorly soluble drugs, thus benefiting pharmaceutical formulations . Research has shown that incorporating this compound into polymer matrices can improve the release profile of hydrophobic drugs, facilitating controlled release over extended periods.
Complexation Chemistry
The compound is used in complexation studies to understand metal ion interactions, which is crucial for developing catalysts and understanding biochemical pathways in research . 2-Hydroxymethyl-15-crown-5 functions as a complexing agent with high affinity for alkali metal ions, particularly potassium, forming stable complexes with them .
| Cation | Binding Affinity |
|---|---|
| Na⁺ | High |
| K⁺ | Moderate |
| Ca²⁺ | Moderate |
Polymer Chemistry
2-Hydroxymethyl-15-crown-5 acts as a building block in synthesizing polymeric materials with specific properties, making it valuable in materials science for creating advanced materials . The hydroxymethyl group provides a reactive site for further functionalization or polymerization, enabling the development of materials with tailored properties.
Mechanism of Action
The mechanism of action of 2-Hydroxymethyl-15-crown-5 involves the formation of a cavity that can encapsulate metal ions, leading to the formation of stable complexes . This complexation process is driven by the coordination between the crown ether's oxygen atoms and the metal ion. The ether oxygen atoms in the crown ether ring coordinate with the cation, effectively encapsulating it within the ring structure.
This process facilitates the transport of cations across membranes and enhances the solubility of cations in nonpolar solvents. The selectivity of the complexation depends on the size match between the cation and the crown ether cavity, with best complexation occurring when these sizes are well-matched .
Research Findings
Antimicrobial Properties
Research indicates that 2-Hydroxymethyl-15-crown-5 exhibits significant antimicrobial properties. Studies on the synthesis and characterization of new crown ether prodrugs have demonstrated that derivatives of this compound showed enhanced antibacterial activity against various bacterial strains. The proposed mechanism involves the disruption of bacterial cell membranes, leading to cell lysis.
Catalytic Applications
The compound has shown potential as a catalyst in organic reactions due to its ability to stabilize transition states through cation coordination. This property can enhance reaction rates and selectivity in various chemical processes. For example, in studies involving ester synthesis, the compound has been used to facilitate reactions between alcohols and carboxylic acids, resulting in higher yields compared to traditional methods.
Ion Transport Studies
A notable application of 2-Hydroxymethyl-15-crown-5 is in the development of ion-selective electrodes. Its ionophoric properties allow it to selectively transport certain ions, making it valuable in sensor technology. The dynamic range and response achieved with electrodes based on this compound indicate its potential for precise ion measurement in various biochemical assays.
Comparison with Similar Compounds
Related Crown Ethers
Several compounds share structural similarities with 2-Hydroxymethyl-15-crown-5:
-
1,4,7,10,13-Pentaoxacyclopentadecane (15-Crown-5): The parent compound without the hydroxymethyl group .
-
Benzo-15-crown-5: Contains a benzene ring fused to the 15-crown-5 structure .
-
4′-Aminobenzo-15-crown-5: A derivative with an amino group attached to a benzene ring in the structure .
-
2,2′-Bi(1,4,7,10,13-pentaoxacyclopentadecane): A dimeric form with two crown ether units.
Unique Features
2-Hydroxymethyl-15-crown-5 is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and allows for further functionalization. This makes it a versatile compound in various chemical and industrial applications compared to the standard 15-crown-5 ether. The hydroxymethyl group also provides an additional coordination site that can influence the compound's binding properties and selectivity.
| Safety Parameter | Information |
|---|---|
| Hazard Codes | Xi (Irritant), Xn (Harmful) |
| Risk Statements | R36/37/38 (Irritating to eyes, respiratory system, and skin) |
| Safety Statements | S26 (In case of contact with eyes, rinse immediately with water and seek medical advice), S36 (Wear suitable protective clothing) |
| WGK Germany | 3 (Highly water-endangering) |
| GHS Hazard Statements | H315, H319, H335 |
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